2,6-dichloro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
Description
2,6-Dichloro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a dichlorinated benzene core linked to a pyridinylmethyl group substituted with a 2-oxopyrrolidin moiety. The pyridine-pyrrolidinone substituent may enhance solubility and binding affinity through hydrogen-bonding interactions, while the chlorine atoms likely contribute to lipophilicity and steric effects.
Properties
IUPAC Name |
2,6-dichloro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3S/c17-13-3-1-4-14(18)16(13)25(23,24)20-9-11-7-12(10-19-8-11)21-6-2-5-15(21)22/h1,3-4,7-8,10,20H,2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXVTPMEUCXUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
While direct data on the target compound’s activity is unavailable, insights from zelenirstat highlight the importance of substituent engineering in sulfonamide-based drug design:
- Structural Flexibility : The dichlorobenzene-sulfonamide core serves as a versatile platform for attaching diverse substituents, enabling tailored interactions with enzyme active sites.
Table 2: Hypothetical Pharmacological Properties
| Property | Target Compound | Zelenirstat |
|---|---|---|
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~4.1 (higher lipophilicity) |
| Solubility | Moderate (polar pyrrolidinone) | Low (bulky pyrazole/piperazine) |
| Metabolic Stability | High (resistant to oxidation) | Moderate (piperazine susceptible to CYP450) |
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